(S)-3-(4-Aminophenyl)-2-methoxypropanoic acid, also known by its IUPAC name, is a chiral compound with the molecular formula and a molecular weight of 195.21 g/mol. This compound is classified as an amino acid derivative and is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
This compound can be synthesized through various chemical reactions involving starting materials such as 4-nitrophenylacetic acid and methoxypropionic acid. It is commercially available from suppliers like Sigma-Aldrich and BenchChem, indicating its relevance in both research and industrial applications.
(S)-3-(4-Aminophenyl)-2-methoxypropanoic acid is categorized under amino acids and their derivatives, making it significant in biochemical research and pharmaceutical development.
The synthesis of (S)-3-(4-Aminophenyl)-2-methoxypropanoic acid typically involves the following steps:
The molecular structure of (S)-3-(4-Aminophenyl)-2-methoxypropanoic acid features a methoxy group attached to a propanoic acid backbone, with an amino group on a phenyl ring. The canonical SMILES representation is COC(CC1=CC=C(C=C1)N)C(=O)O
, which provides insight into its structural configuration.
(S)-3-(4-Aminophenyl)-2-methoxypropanoic acid can undergo several types of chemical reactions:
The mechanism by which (S)-3-(4-Aminophenyl)-2-methoxypropanoic acid exerts its effects in biological systems is not fully elucidated but is believed to involve interactions with specific biochemical pathways. Preliminary studies suggest that it may play a role in modulating inflammatory responses or interacting with biological macromolecules, potentially leading to therapeutic effects in various conditions .
Property | Value |
---|---|
Molecular Weight | 195.21 g/mol |
XLogP3 | 1 |
Rotatable Bond Count | 4 |
Formal Charge | 0 |
Complexity | 188 |
(S)-3-(4-Aminophenyl)-2-methoxypropanoic acid has several applications across various scientific fields:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0